6-Amino-1-naphthol
Overview
Description
6-Amino-1-naphthol, a derivative of naphthol, is an organic compound characterized by an aromatic structure with amino and hydroxyl groups. It is a key intermediate in various chemical syntheses and applications.
Synthesis Analysis
- Electropolymerization of 5-amino-l-naphthol, a related compound, results in a new conducting polymer with amine and imine links between naphthalene rings, a structure similar to polyaniline (Mostefai et al., 1996).
- Asymmetric 1-aminoalkylation of electron-rich aromatic compounds like 2-naphthol, using (R)-1-phenylethylamine and aromatic aldehydes in solvent-free conditions, leads to aminoalkylnaphthols (Cimarelli et al., 2001).
Molecular Structure Analysis
- The structure of polymers derived from 5-amino-1-naphthol shows amine and imine linkages indicative of a polyaniline-like structure, as confirmed by Raman spectroscopy (Mostefai et al., 1996).
Chemical Reactions and Properties
- In the synthesis of aminoalkylnaphthols, an asymmetric transformation, likely induced by preferential crystallization of one diastereomer, occurs (Cimarelli et al., 2001).
- The redox properties of poly(5‐amino‐1‐naphthol) films have been investigated, showing reversible transformation of some amine units into imine groups on oxidation (Mostefai et al., 1996).
Physical Properties Analysis
- The electrochemical synthesis of poly(5-amino 1-naphthol) in aqueous and organic media results in films that are conducting and show well-defined redox systems (Pham et al., 1994).
Chemical Properties Analysis
- The poly(5-amino 1-naphthol) films, prepared in aqueous medium, are conducting and their electropolymerization occurs via the -NH2 groups, while the -OH groups are not involved (Pham et al., 1994).
Scientific Research Applications
Enzyme Assay Development
6-Amino-1-naphthol plays a role in enzyme assays. Koeppen (1969) developed an assay for carboxylic ester hydrolases using 1-naphthol, derived from the enzymatic hydrolysis of carboxylic esters. This method uses a condensation reaction involving 4-amino-antipyrine, useful in determining 1-naphthol release in various conditions (Koeppen, 1969).
Chemiluminescence Analysis
Al-Tamrah and Townshend (1987) utilized 1-amino-2-naphthol hydrochloride, a compound closely related to 6-amino-1-naphthol, in chemiluminescence analysis. They employed acidic permanganate oxidation in a flow system for the determination of naphthols, demonstrating the analytical applications of these compounds (Al-Tamrah & Townshend, 1987).
Organic Synthesis and Purification
In organic chemistry, 6-amino-1-naphthol derivatives are significant. Periasamy et al. (2001) explored the resolution of racemic amino alcohol derivatives using chiral 1,1'-bi-2-naphthol and boric acid, showing the utility of naphthol derivatives in synthesizing enantiomerically enriched compounds (Periasamy et al., 2001).
Environmental Science and Technology
Kudlich et al. (1999) investigated the aerobic conditions' autoxidation reactions of various substituted o-aminohydroxynaphthalenes, including derivatives similar to 6-amino-1-naphthol. This research is vital in understanding the environmental behavior of these compounds (Kudlich et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-aminonaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYIOWLBSPSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178592 | |
Record name | 6-Aminonaphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-naphthol | |
CAS RN |
23894-12-4 | |
Record name | 6-Amino-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23894-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminonaphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminonaphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonaphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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